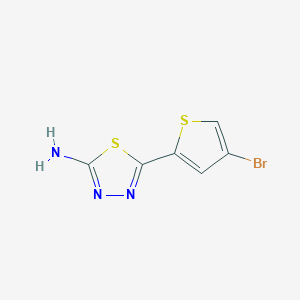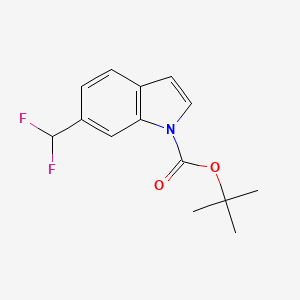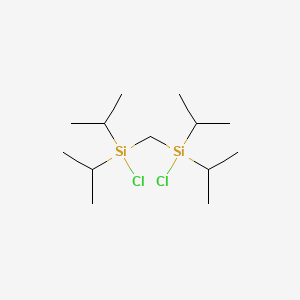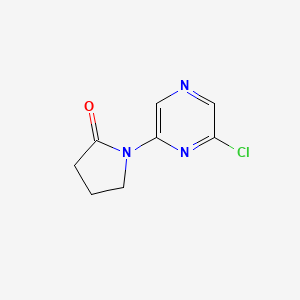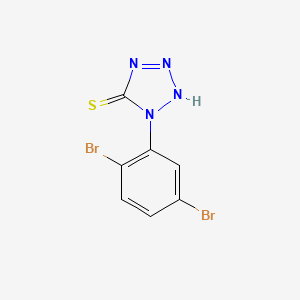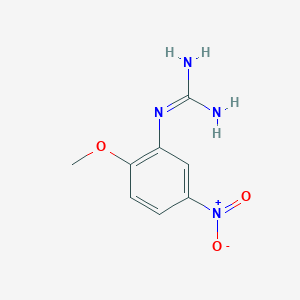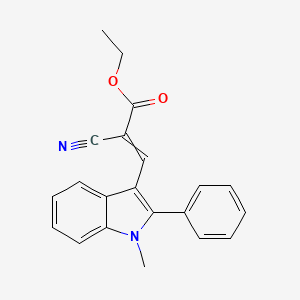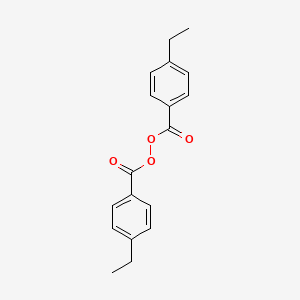
Bis(4-ethylbenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-ethylbenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that decomposes to produce free radicals, which are highly reactive species used in various chemical processes. This compound is particularly valued in the plastics and rubber industries for initiating polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylbenzoyl) Peroxide typically involves the reaction of 4-ethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound.
化学反応の分析
Types of Reactions: Bis(4-ethylbenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:
Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The peroxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the peroxide group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
Bis(4-ethylbenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Widely used in the plastics and rubber industries for the production of polymers and elastomers.
作用機序
The primary mechanism of action of Bis(4-ethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by attacking monomer units and forming new covalent bonds. The process can be summarized as follows:
(C9H9CO)2O2→2C9H9CO⋅
The generated radicals can further react with monomers to propagate the polymerization chain reaction.
類似化合物との比較
Bis(4-methylbenzoyl) Peroxide: Similar in structure but with a methyl group instead of an ethyl group.
Benzoyl Peroxide: A simpler peroxide with a benzoyl group, commonly used in acne treatment.
Di-tert-butyl Peroxide: Another organic peroxide used as a radical initiator in polymerization reactions.
Uniqueness: Bis(4-ethylbenzoyl) Peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ethyl group offers different steric and electronic properties, making it suitable for specific applications in polymerization and other chemical processes.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
(4-ethylbenzoyl) 4-ethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-3-13-5-9-15(10-6-13)17(19)21-22-18(20)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
InChIキー |
GPVFLXHZZRIUHP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


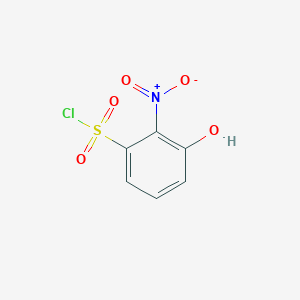
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
